
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3-(1H-1,2,4-triazol-1-yl)phenol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
化学反应分析
Types of Reactions
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
科学研究应用
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The compound is used in the development of coordination polymers and metal-organic frameworks with unique redox properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex molecules and materials.
作用机制
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors involved in cell proliferation, leading to the inhibition of cancer cell growth. The triazole ring can form hydrogen bonds and other interactions with biological targets, enhancing its efficacy .
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer properties.
1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole: Known for its cytotoxic activity against cancer cell lines.
1-phenyl-3-(4H-1,2,4-triazol-4-yl)urea: A triazole compound with drug-like properties.
Uniqueness
3-(1H-1,2,4-triazol-1-yl)phenyl 4-methylbenzene-1-sulfonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the sulfonate group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various research fields.
属性
分子式 |
C15H13N3O3S |
|---|---|
分子量 |
315.3 g/mol |
IUPAC 名称 |
[3-(1,2,4-triazol-1-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H13N3O3S/c1-12-5-7-15(8-6-12)22(19,20)21-14-4-2-3-13(9-14)18-11-16-10-17-18/h2-11H,1H3 |
InChI 键 |
HVMVMPCFUDYVKK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





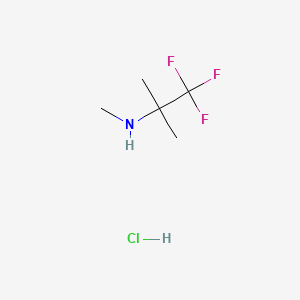

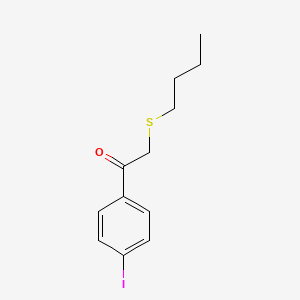
![Rac-(1R,5R)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B15300773.png)
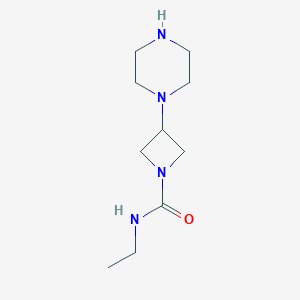
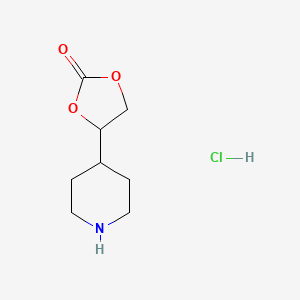
![N-[(1r,3r)-3-(difluoromethyl)cyclobutyl]benzamide](/img/structure/B15300791.png)
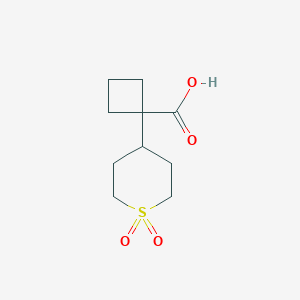
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carboxylicacidhydrochloride](/img/structure/B15300805.png)

![4-Chloro-2',3,5'-trimethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B15300819.png)
